molecular formula C7H5ClOS B1312615 3-(2-Thienyl)acryloyl chloride CAS No. 28424-61-5

3-(2-Thienyl)acryloyl chloride

Cat. No. B1312615
CAS RN: 28424-61-5
M. Wt: 172.63 g/mol
InChI Key: KKPKHEMQDJRRIE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acryloyl chloride is a chemical compound with the molecular formula C7H5ClOS and a molecular weight of 172.63 . It is categorized as a main product in the field of chemistry .


Synthesis Analysis

The synthesis of 3-(2-Thienyl)acryloyl chloride can be achieved through various methods. One such method involves the reaction of Acrylic acid with Benzoyl Chloride or with Thionyl Chloride . Another method involves the reaction of acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor .


Molecular Structure Analysis

The molecular structure of 3-(2-Thienyl)acryloyl chloride consists of a thiophene ring attached to an acryloyl chloride group . The InChI key for this compound is KKPKHEMQDJRRIE-ONEGZZNKSA-N .


Chemical Reactions Analysis

Acyl chlorides, including 3-(2-Thienyl)acryloyl chloride, are highly reactive and are susceptible to attack by nucleophiles . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .


Physical And Chemical Properties Analysis

3-(2-Thienyl)acryloyl chloride is a light-yellow, combustible liquid with a pungent odor . It has a molecular weight of 172.63 and a molecular formula of C7H5ClOS . The density of this substance is 1.114 g/cm³ .

Scientific Research Applications

Synthesis and Polymer Applications

  • Continuous-Flow Synthesis for Industry : Movsisyan et al. (2016) developed a continuous-flow methodology for the fast and selective synthesis of acryloyl chloride, which is important for the acrylate and polymer industry. This method offers a safer and more efficient way to produce acryloyl chloride, benefiting the industry significantly (Movsisyan et al., 2016).

  • Polymerization Techniques : Egorova et al. (2002) explored the polymerization of acryloyl chloride, both in bulk and in solution, using UV radiation. They found conditions for polymer formation in nearly quantitative yield, which opens up potential applications in polymer-analogous transformations without isolation (Egorova et al., 2002).

  • Modification of Poly(vinyl alcohol) Fibers : Zeng et al. (2005) reported on the derivatization of Poly(vinyl alcohol) (PVA) with thienyl acryloyl chloride, leading to UV cross-linking of the modified fibers. This modification significantly reduces water solubility of PVA fibers, enhancing their stability and utility (Zeng et al., 2005).

Nanotechnology and Advanced Materials

  • Magnetic Nanoparticle Synthesis : Gao et al. (2016) utilized acryloyl chloride in the preparation of molecularly imprinted polymers (MIPs) for the separation and determination of specific molecules from complex matrices like milk. This demonstrates the potential for acryloyl chloride in creating highly selective and efficient nanomaterials (Gao et al., 2016).

  • Fabrication of Nanocomposites : Wu et al. (2015) developed a novel method using poly(acryloyl chloride) as a bridge in hybrid materials combining multi-walled carbon nanotubes and graphene nanoplatelets. This technique significantly improves the mechanical properties of the resultant composites, indicating a broad range of potential applications (Wu et al., 2015).

Chemical Synthesis and Applications

Mechanism of Action

The carbon atom in the -COCl group of acyl chlorides, including 3-(2-Thienyl)acryloyl chloride, has both an oxygen atom and a chlorine atom attached to it. Both of these atoms are very electronegative and pull electrons towards themselves, leaving the carbon atom quite positively charged. This makes the carbon atom a prime target for attack by nucleophiles .

Safety and Hazards

3-(2-Thienyl)acryloyl chloride, like other volatile acid chlorides, is a skin irritant, with pulmonary edema in more severe exposures . Other signs and symptoms of acute exposure may include headache, dizziness, weakness, and gastrointestinal effects such as nausea, vomiting, diarrhea, and stomach ulceration .

Future Directions

Currently, 3-(2-Thienyl)acryloyl chloride is used for research purposes . Its future directions could involve further exploration of its properties and potential applications in various fields of chemistry.

properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKHEMQDJRRIE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460446
Record name 3-(2-THIENYL)ACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)acryloyl chloride

CAS RN

28424-61-5
Record name 3-(2-THIENYL)ACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

65 ml of benzene was added to 10 grams of 3-(2-thienyl)acrylic acid. 7.8 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 70° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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